3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid typically involves the reaction of 3,4-dimethoxyphenylamine with ethyl chloroformate to form an intermediate, which is then reacted with butanoic acid under controlled conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, although it is not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound shares a similar structure but lacks the ethoxycarbonyl group.
3,4-Dimethoxyphenethylamine: Another related compound with a similar aromatic ring structure but different functional groups
Uniqueness
3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be suitable.
Properties
CAS No. |
63263-43-4 |
---|---|
Molecular Formula |
C15H21NO6 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
3-(N-ethoxycarbonyl-3,4-dimethoxyanilino)butanoic acid |
InChI |
InChI=1S/C15H21NO6/c1-5-22-15(19)16(10(2)8-14(17)18)11-6-7-12(20-3)13(9-11)21-4/h6-7,9-10H,5,8H2,1-4H3,(H,17,18) |
InChI Key |
XYYWTVSVECYWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC(=C(C=C1)OC)OC)C(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.